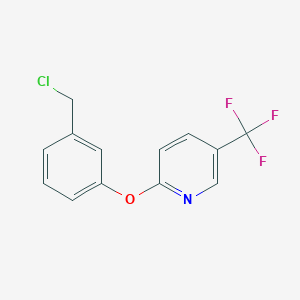

2-(3-(Chloromethyl)phenoxy)-5-(trifluoromethyl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[3-(chloromethyl)phenoxy]-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClF3NO/c14-7-9-2-1-3-11(6-9)19-12-5-4-10(8-18-12)13(15,16)17/h1-6,8H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKECJZLWUZMCIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=NC=C(C=C2)C(F)(F)F)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101204143 | |

| Record name | 2-[3-(Chloromethyl)phenoxy]-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101204143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020325-30-7 | |

| Record name | 2-[3-(Chloromethyl)phenoxy]-5-(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1020325-30-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[3-(Chloromethyl)phenoxy]-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101204143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(3-(Chloromethyl)phenoxy)-5-(trifluoromethyl)pyridine

Abstract

This technical guide provides a comprehensive overview of a viable and robust synthetic pathway for the preparation of 2-(3-(chloromethyl)phenoxy)-5-(trifluoromethyl)pyridine, a key building block in the development of novel agrochemicals and pharmaceuticals. The synthesis is strategically designed in a two-step sequence, commencing with a nucleophilic aromatic substitution to form the diaryl ether linkage, followed by a chlorination of the benzylic alcohol. This document will delve into the mechanistic underpinnings of each synthetic step, provide detailed experimental protocols, and present relevant data in a clear and accessible format for researchers, scientists, and professionals in drug development.

Introduction: The Significance of Trifluoromethylpyridines

Trifluoromethylpyridine derivatives are a cornerstone in modern medicinal and agricultural chemistry. The incorporation of the trifluoromethyl (-CF3) group often imparts desirable properties such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, which can lead to improved efficacy and selectivity of bioactive molecules. The target molecule, this compound, serves as a versatile intermediate, possessing two key reactive sites: the chloromethyl group, amenable to nucleophilic displacement, and the trifluoromethylpyridine core, a common scaffold in a variety of commercial products. A reliable and scalable synthesis of this compound is therefore of significant interest.

Retrosynthetic Analysis and Proposed Pathway

A logical retrosynthetic analysis of the target molecule suggests a disconnection at the ether linkage and the chloromethyl group. This leads to a straightforward two-step synthetic approach starting from commercially available materials.

Caption: Retrosynthetic analysis of the target molecule.

The proposed forward synthesis, therefore, involves:

-

Step 1: Nucleophilic Aromatic Substitution via a Williamson-type ether synthesis between 2-chloro-5-(trifluoromethyl)pyridine and 3-hydroxybenzyl alcohol to form the intermediate, (3-((5-(trifluoromethyl)pyridin-2-yl)oxy)phenyl)methanol.

-

Step 2: Chlorination of the benzylic alcohol of the intermediate to yield the final product, this compound.

Detailed Synthetic Pathway and Mechanistic Discussion

The overall synthetic scheme is presented below, followed by a detailed discussion of each step.

Caption: Proposed two-step synthesis pathway.

Step 1: Synthesis of (3-((5-(trifluoromethyl)pyridin-2-yl)oxy)phenyl)methanol

This key step involves the formation of the diaryl ether linkage through a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing trifluoromethyl group on the pyridine ring activates the 2-position towards nucleophilic attack.

Mechanism:

The reaction proceeds via an addition-elimination mechanism. The phenoxide, generated in situ from 3-hydroxybenzyl alcohol and a base, acts as the nucleophile. It attacks the electron-deficient carbon atom at the 2-position of the pyridine ring, which bears the chlorine leaving group. This addition step temporarily disrupts the aromaticity of the pyridine ring and forms a negatively charged intermediate known as a Meisenheimer complex. The aromaticity is then restored by the elimination of the chloride ion, yielding the desired diaryl ether.

Causality Behind Experimental Choices:

-

Choice of Base: A moderately strong base such as potassium carbonate (K₂CO₃) is often sufficient to deprotonate the phenolic hydroxyl group to form the more nucleophilic phenoxide. For less reactive systems, a stronger base like sodium hydride (NaH) can be employed.[1][2]

-

Solvent Selection: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are ideal for this type of reaction.[1] They effectively solvate the cation of the base, leaving the anion more reactive, and they can accelerate the rate of SNAr reactions.

-

Reaction Temperature: The reaction is typically carried out at an elevated temperature, often in the range of 80-120 °C, to overcome the activation energy for the nucleophilic attack on the aromatic ring.

Step 2: Synthesis of this compound

The final step is the conversion of the benzylic alcohol to a benzylic chloride. This transformation can be reliably achieved using a variety of chlorinating agents, with thionyl chloride (SOCl₂) being a common and effective choice.

Mechanism:

The reaction of an alcohol with thionyl chloride proceeds through a nucleophilic substitution mechanism. The alcohol's oxygen atom attacks the electrophilic sulfur atom of thionyl chloride, displacing a chloride ion. This is followed by deprotonation and subsequent internal nucleophilic attack by the chloride ion on the carbon bearing the hydroxyl group, with the release of sulfur dioxide and hydrogen chloride as gaseous byproducts. The formation of these gaseous byproducts helps to drive the reaction to completion.

Causality Behind Experimental Choices:

-

Chlorinating Agent: Thionyl chloride is a highly effective reagent for this conversion and is often used in excess to ensure complete reaction.

-

Solvent: An inert solvent such as dichloromethane (CH₂Cl₂) or chloroform (CHCl₃) is typically used.

-

Temperature: The reaction is often performed at room temperature or with gentle heating to control the rate of reaction and the evolution of gaseous byproducts.

Experimental Protocols

Synthesis of the Precursor: 2-Chloro-5-(trifluoromethyl)pyridine

The starting material, 2-chloro-5-(trifluoromethyl)pyridine, is a crucial precursor. Its synthesis has been reported through various methods, often starting from 3-picoline.[3][4][5] A common industrial approach involves the chlorination and subsequent fluorination of 3-picoline derivatives.[3]

Protocol for the Synthesis of (3-((5-(trifluoromethyl)pyridin-2-yl)oxy)phenyl)methanol

| Reagent/Solvent | Molar Eq. | Molecular Weight ( g/mol ) | Amount |

| 2-Chloro-5-(trifluoromethyl)pyridine | 1.0 | 181.54 | (To be determined by scale) |

| 3-Hydroxybenzyl alcohol | 1.1 | 124.14 | (To be determined by scale) |

| Potassium Carbonate (K₂CO₃) | 1.5 | 138.21 | (To be determined by scale) |

| N,N-Dimethylformamide (DMF) | - | 73.09 | (Sufficient to dissolve reactants) |

Procedure:

-

To a stirred solution of 3-hydroxybenzyl alcohol in DMF, add potassium carbonate.

-

Heat the mixture to 80-90 °C for 30 minutes to facilitate the formation of the potassium phenoxide.

-

Add 2-chloro-5-(trifluoromethyl)pyridine to the reaction mixture.

-

Increase the temperature to 100-120 °C and maintain for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired intermediate.

Protocol for the Synthesis of this compound

| Reagent/Solvent | Molar Eq. | Molecular Weight ( g/mol ) | Amount |

| (3-((5-(trifluoromethyl)pyridin-2-yl)oxy)phenyl)methanol | 1.0 | 269.22 | (To be determined by scale) |

| Thionyl Chloride (SOCl₂) | 1.5 | 118.97 | (To be determined by scale) |

| Dichloromethane (CH₂Cl₂) | - | 84.93 | (Sufficient to dissolve reactant) |

Procedure:

-

Dissolve (3-((5-(trifluoromethyl)pyridin-2-yl)oxy)phenyl)methanol in anhydrous dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add thionyl chloride dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization to yield the final product.

Conclusion

This technical guide has outlined a logical and experimentally sound synthetic pathway for the preparation of this compound. The described two-step sequence, employing a nucleophilic aromatic substitution followed by a chlorination, provides a reliable route to this valuable intermediate. The detailed protocols and mechanistic discussions herein are intended to empower researchers and drug development professionals in their synthetic endeavors.

References

- U.S. Patent 4,650,875A, "Preparation of (trifluoromethyl)pyridines," issued March 17, 1987.

- Williamson Ether Synthesis. J&K Scientific LLC. (Accessed January 26, 2026).

- The Williamson Ether Synthesis. Master Organic Chemistry. (Accessed January 26, 2026).

- Williamson Ether Synthesis. Organic Chemistry Tutor. (Accessed January 26, 2026).

- Williamson Ether Synthesis. Chem-Station Int. Ed. (Accessed January 26, 2026).

- CN111138351A, "Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acet

- CN113527191B, "Preparation method of 2,3-dichloro-5-trifluoromethylpyridine," issued October 22, 2021.

- EP4105202B1, "METHOD FOR PREPARING 2-CHLORO-5-TRIFLUOROMETHYLPYRIDINE," published May 1, 2024.

- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.

- CN104557683B, "The preparation method of 2,3-bis-chloro-5-trifluoromethylpyridines," issued August 11, 2017.

- U.S. Patent 4,480,102A, "2,3-Difluoro-5-(trifluoromethyl)pyridine and methods of making and using the same," issued October 30, 1984.

- U.S. Patent 4,973,698A, "Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine," issued November 27, 1990.

- CN104610137A, "Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine," published May 13, 2015.

- Isao, S. et al. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(3), 136-146.

- WO2014198278A1, "A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine," published December 18, 2014.

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. organicchemistrytutor.com [organicchemistrytutor.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]

- 5. CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-(3-(Chloromethyl)phenoxy)-5-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Foreword

Molecular Structure and Predicted Physicochemical Properties

The chemical structure of 2-(3-(Chloromethyl)phenoxy)-5-(trifluoromethyl)pyridine is presented below. A comprehensive understanding of its physicochemical properties is paramount for its application in medicinal chemistry and material science. In the absence of experimentally determined data, the following properties are predicted based on its structural components.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₁₃H₉ClF₃NO | Derived from structural formula. |

| Molecular Weight | 301.67 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to pale yellow solid or oil | Typical for many substituted pyridines. |

| Melting Point | Not available; requires experimental determination. | Expected to be a low-melting solid or an oil at room temperature. |

| Boiling Point | Not available; requires experimental determination. | Expected to be relatively high due to its molecular weight and polarity. |

| Solubility | Predicted to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone) and have low solubility in water. | The presence of the trifluoromethyl and chloromethyl groups, along with the aromatic rings, suggests a nonpolar character. |

| Stability | Stable under standard laboratory conditions. The chloromethyl group is a reactive site. | The molecule is generally stable, but the benzylic chloride is susceptible to nucleophilic substitution.[1][2] |

Proposed Synthetic Pathway and Experimental Protocol

The synthesis of this compound can be logically approached via a nucleophilic aromatic substitution (SNAr) reaction, a well-established method for the formation of aryl ethers.[3][4][5] This involves the reaction of a chloropyridine with a substituted phenol.

Synthetic Scheme

The proposed two-step synthesis starts with commercially available materials: 2-chloro-5-(trifluoromethyl)pyridine and 3-(hydroxymethyl)phenol. The first step is the formation of the aryl ether via a Williamson ether synthesis-type reaction. The second step involves the conversion of the benzylic alcohol to a benzylic chloride.

Sources

An In-depth Technical Guide to 2-(3-(Chloromethyl)phenoxy)-5-(trifluoromethyl)pyridine (CAS 1020325-30-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(3-(chloromethyl)phenoxy)-5-(trifluoromethyl)pyridine, a key intermediate in the synthesis of advanced pharmaceutical and agrochemical compounds. The guide details its chemical properties, outlines a robust synthetic pathway, and explores its potential applications and biological significance. It is designed to equip researchers and professionals in drug discovery and development with the critical knowledge required for the effective utilization and further investigation of this versatile molecule.

Introduction: The Significance of Trifluoromethylpyridines in Modern Chemistry

The incorporation of a trifluoromethyl (-CF3) group into organic molecules is a cornerstone of modern medicinal and agricultural chemistry.[1][2] This is due to the unique physicochemical properties imparted by the -CF3 group, including increased lipophilicity, metabolic stability, and binding affinity to biological targets.[1] When combined with a pyridine ring, a privileged scaffold in numerous bioactive compounds, the resulting trifluoromethylpyridine (TFMP) moiety becomes a powerful building block for novel chemical entities.[3][4]

This compound (CAS 1020325-30-7) is a notable example of a TFMP derivative with significant potential. Its structure, featuring a reactive chloromethyl group, a phenoxy linker, and the trifluoromethylpyridine core, makes it a highly versatile intermediate for the synthesis of a wide range of more complex molecules. This guide will delve into the technical details of this compound, providing a solid foundation for its application in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, reaction optimization, and formulation.

| Property | Value | Source |

| CAS Number | 1020325-30-7 | Internal Database |

| Molecular Formula | C13H9ClF3NO | Internal Database |

| Molecular Weight | 287.66 g/mol | Internal Database |

| Appearance | Likely a solid at room temperature | Inferred from related compounds |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, DMF) | Inferred from structural motifs |

| Stability | Stable under standard laboratory conditions; avoid strong oxidizing agents | Inferred from structural motifs |

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process that leverages established synthetic methodologies in heterocyclic chemistry. The overall strategy involves the construction of the trifluoromethylpyridine core, followed by a nucleophilic aromatic substitution to introduce the phenoxy moiety.

Synthesis of the Trifluoromethylpyridine Core: 2-Chloro-5-(trifluoromethyl)pyridine

A key precursor for the target molecule is 2-chloro-5-(trifluoromethyl)pyridine. Several industrial methods exist for its preparation, often starting from readily available materials like β-picoline.[5] A common route involves the chlorination of β-picoline to 2-chloro-5-(trichloromethyl)pyridine, followed by a halogen exchange (Halex) reaction.[5][6]

Workflow for the Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine:

Caption: Synthesis of the 2-chloro-5-(trifluoromethyl)pyridine core.

Experimental Protocol: Synthesis of 2-Chloro-5-(trichloromethyl)pyridine [5]

-

Reaction Setup: In a suitable reactor equipped for high-temperature gas-phase reactions, introduce β-picoline.

-

Chlorination: Introduce chlorine gas at a controlled rate. The reaction is typically carried out at temperatures ranging from 300 to 500 °C. An inert diluent gas, such as nitrogen, is often used.

-

Work-up and Isolation: The product stream is cooled, and 2-chloro-5-trichloromethyl pyridine is isolated using standard purification techniques like distillation.

Experimental Protocol: Halogen Exchange to 2-Chloro-5-(trifluoromethyl)pyridine [6]

-

Reaction Setup: In a pressure-rated reactor, charge 2-chloro-5-(trichloromethyl)pyridine and a suitable catalyst (e.g., a metal halide).

-

Fluorination: Introduce anhydrous hydrogen fluoride (HF). The reaction is conducted under superatmospheric pressure and at elevated temperatures (typically 150-250 °C).

-

Work-up and Isolation: After the reaction is complete, the desired 2-chloro-5-(trifluoromethyl)pyridine is recovered and purified by distillation.

Nucleophilic Aromatic Substitution: The Key Phenoxy Linkage Formation

The final step in the synthesis of the target compound is a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of the chlorine atom from 2-chloro-5-(trifluoromethyl)pyridine by the hydroxyl group of (3-(chloromethyl)phenyl)methanol. The electron-withdrawing trifluoromethyl group on the pyridine ring activates the 2-position towards nucleophilic attack.[7][8]

Workflow for the Synthesis of the Target Compound:

Caption: Final nucleophilic aromatic substitution step.

Proposed Experimental Protocol:

-

Reaction Setup: To a solution of (3-(chloromethyl)phenyl)methanol in a suitable aprotic polar solvent (e.g., DMF, DMSO), add a strong base (e.g., sodium hydride, potassium carbonate) at room temperature to generate the corresponding alkoxide.

-

Addition of Pyridine: Slowly add a solution of 2-chloro-5-(trifluoromethyl)pyridine to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to an appropriate temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

-

Work-up and Isolation: Upon completion, cool the reaction mixture, quench with water, and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated.

-

Purification: The crude product can be purified by column chromatography on silica gel to afford the pure this compound.

Potential Applications and Biological Significance

While specific biological data for this compound is not extensively published, its structural motifs are present in numerous bioactive molecules, suggesting its potential as a key intermediate in drug discovery and agrochemical development.

Agrochemicals

Trifluoromethylpyridine derivatives are prominent in the agrochemical industry, with applications as herbicides, fungicides, and insecticides.[9] The phenoxy-pyridine linkage is also a common feature in many commercial herbicides. The combination of these two pharmacophores in the target molecule makes it a valuable starting point for the synthesis of novel crop protection agents.

Pharmaceuticals

In the pharmaceutical realm, the trifluoromethyl group is known to enhance the efficacy and pharmacokinetic profiles of drug candidates.[1][2] Phenoxypyridine derivatives have been investigated for a range of therapeutic applications, including as kinase inhibitors for cancer therapy.[10] The reactive chloromethyl group on the target molecule provides a convenient handle for further chemical modifications, allowing for the rapid generation of diverse compound libraries for biological screening. For instance, derivatives of 4-(aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine have been identified as potent and selective inhibitors of lysyl oxidase-like 2 (LOXL2), a target for fibrotic diseases.

Potential Drug Discovery Workflow:

Caption: Drug discovery workflow utilizing the target compound.

Analytical Characterization

The identity and purity of this compound should be confirmed using a combination of standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons on both the pyridine and phenyl rings, a singlet for the chloromethyl protons, and potentially coupling between the fluorine atoms and the pyridine protons. |

| ¹³C NMR | Resonances for the aromatic carbons, the chloromethyl carbon, and the trifluoromethyl carbon (likely a quartet due to C-F coupling). |

| ¹⁹F NMR | A singlet corresponding to the trifluoromethyl group. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the exact mass of the compound, along with characteristic fragmentation patterns. |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound, with retention time dependent on the column and mobile phase used. |

Safety and Handling

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Health Hazards: The compound may be harmful if swallowed, inhaled, or absorbed through the skin. It may cause irritation to the eyes, skin, and respiratory tract.

-

Fire Hazards: The compound may be combustible. Keep away from heat, sparks, and open flames.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a strategically important chemical intermediate with significant potential in the fields of drug discovery and agrochemical development. Its synthesis, while multi-step, relies on well-established and scalable chemical transformations. The presence of multiple reactive and modifiable sites within its structure provides a versatile platform for the creation of novel, high-value molecules. This technical guide serves as a foundational resource for researchers and professionals seeking to leverage the unique properties of this compound in their research and development endeavors.

References

- Fujikawa, S., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 156-173.

- US Patent 4,650,875. (1987).

- US Patent 4,241,213. (1980). Process for producing 2-chloro-5-trichloromethyl pyridine.

- Sigma-Aldrich. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine.

- Shutes, A., et al. (2019). Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2). Journal of Medicinal Chemistry, 62(17), 8146-8161.

- WO Patent 2014/198278 A1. (2014). A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.

- AERU. (2021). N-(2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2-hydroxyethyl)-2-(trifluoromethyl)benzamide.

- Freie Universität Berlin. (2021).

- The Journal of Organic Chemistry. (2022).

- New Journal of Chemistry. (2022).

- EP Patent 0013474B1. (1983). Preparation of 2-chloro-5-trifluoromethylpyridine.

- Jubilant Ingrevia. (n.d.). 2,3-Dichloro-5-(trifluoromethyl)

- US Patent Application 2016/0145211 A1. (2016). Method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.

- Molecules. (2022).

- MDPI. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones.

- Hovione. (2022).

- Journal of Agricultural and Food Chemistry. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides.

- Sigma-Aldrich. (n.d.). 2,3-Dichloro-5-(trifluoromethyl)pyridine.

- Journal of Agricultural and Food Chemistry. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides.

- PubChem. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine.

- Chemistry LibreTexts. (2021). 16.

- EP Patent 0104715A2. (1984). 2,3-Difluoro-5-(trifluoromethyl)pyridine and method of making and using the same.

- PubMed Central. (2016).

- MDPI. (2023). Natural Products Chemistry: Advances in Synthetic, Analytical and Bioactivity Studies, Volume II.

- Chemistry LibreTexts. (2021). 16.

Sources

- 1. Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones [mdpi.com]

- 2. 2-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 92342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. US4241213A - Process for producing 2-chloro-5-trichloromethyl pyridine - Google Patents [patents.google.com]

- 6. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]

- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and biological evaluation of 4-phenoxy-pyridine/pyrimidine derivatives as dual VEGFR-2/c-Met inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jubilantingrevia.com [jubilantingrevia.com]

A Guide to the Spectroscopic Characterization of 2-(3-(Chloromethyl)phenoxy)-5-(trifluoromethyl)pyridine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-(Chloromethyl)phenoxy)-5-(trifluoromethyl)pyridine is a novel compound with potential applications in pharmaceutical and agrochemical development. As with any new chemical entity, a thorough structural elucidation is paramount for confirming its identity, purity, and for establishing a baseline for future analytical studies. This guide provides a comprehensive overview of the expected spectroscopic data for this molecule and outlines the methodologies for its empirical determination.

This document is structured to not only present predicted data but to also explain the underlying principles and experimental considerations. This approach is designed to equip the researcher with the necessary tools to both acquire and interpret the spectroscopic data for this, and similar, novel compounds. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By observing the behavior of atomic nuclei in a magnetic field, we can glean detailed information about the molecular structure, including connectivity and stereochemistry. For this compound, we will focus on ¹H, ¹³C, and ¹⁹F NMR.

Predicted ¹H NMR Spectra

The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Table 1: Predicted ¹H NMR Chemical Shifts

| Protons (see Fig. 1) | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration |

| H-a | ~4.6 | Singlet (s) | 2H |

| H-b, H-c, H-d, H-e | 7.0 - 7.5 | Multiplet (m) | 4H |

| H-f | ~7.0 | Doublet (d) | 1H |

| H-g | ~8.0 | Doublet of Doublets (dd) | 1H |

| H-h | ~8.4 | Doublet (d) | 1H |

Causality behind Predictions:

-

H-a (CH₂Cl): The methylene protons are adjacent to an electronegative chlorine atom, which deshields them, shifting them downfield to the ~4.6 ppm region. The absence of adjacent protons results in a singlet.

-

H-b, H-c, H-d, H-e (Phenoxy ring): These aromatic protons will reside in the typical aromatic region of 7.0-7.5 ppm. The substitution pattern will lead to complex splitting, likely resulting in an overlapping multiplet.

-

H-f, H-g, H-h (Pyridine ring): The protons on the pyridine ring are influenced by the electronegative nitrogen atom and the electron-withdrawing trifluoromethyl group, shifting them further downfield compared to the phenoxy protons. The coupling between these protons will result in distinct splitting patterns (doublets and a doublet of doublets).

Predicted ¹³C NMR Spectra

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbons (see Fig. 1) | Predicted Chemical Shift (ppm) |

| C-1 | ~45 |

| C-2, C-3, C-4, C-5, C-6, C-7 | 115 - 160 |

| C-8, C-9, C-10, C-11, C-12 | 110 - 165 |

| C-13 (CF₃) | ~123 (quartet) |

Causality behind Predictions:

-

C-1 (CH₂Cl): This aliphatic carbon will be found in the upfield region, shifted downfield by the attached chlorine.

-

Aromatic Carbons: The aromatic carbons of both the phenoxy and pyridine rings will appear in the 110-165 ppm range. The carbon attached to the trifluoromethyl group (C-13) will appear as a quartet due to coupling with the three fluorine atoms.

Predicted ¹⁹F NMR Spectra

¹⁹F NMR is a highly sensitive technique that will provide a clear signal for the trifluoromethyl group.

Table 3: Predicted ¹⁹F NMR Chemical Shifts

| Fluorine Atoms | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| CF₃ | -60 to -70 | Singlet (s) |

Causality behind Predictions:

-

The chemical shift of the CF₃ group is highly dependent on its electronic environment. For a trifluoromethyl group on a pyridine ring, a chemical shift in the range of -60 to -70 ppm (relative to CFCl₃) is expected. Since there are no adjacent fluorine or hydrogen atoms, the signal should be a singlet.

Experimental Protocol for NMR Data Acquisition

Caption: Workflow for NMR data acquisition and processing.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound. Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆).[1] Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer's probe. Lock onto the deuterium signal of the solvent. Tune and shim the probe to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire the ¹H, ¹³C, and ¹⁹F NMR spectra using standard pulse sequences. For ¹³C, a proton-decoupled sequence is typically used.

-

Data Processing: Apply a Fourier transform to the raw data (Free Induction Decay). Phase and baseline correct the resulting spectra. Reference the spectra to the residual solvent peak or an internal standard (e.g., Tetramethylsilane - TMS). Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and can offer insights into its structure through fragmentation analysis.

Predicted Mass Spectrum

Table 4: Predicted m/z Values for Key Fragments

| Fragment | Predicted m/z |

| [M]⁺ (Molecular Ion) | 301.03 |

| [M-Cl]⁺ | 266.03 |

| [M-CH₂Cl]⁺ | 252.01 |

| [C₅H₃N-CF₃]⁺ (trifluoromethyl-pyridine fragment) | 146.02 |

| [C₇H₆O-Cl]⁺ (chloromethyl-phenoxy fragment) | 141.01 |

Causality behind Predictions:

-

Molecular Ion: The molecular ion peak ([M]⁺) will correspond to the molecular weight of the compound (301.03 g/mol ). The isotopic pattern of this peak will be characteristic of a molecule containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the M peak).

-

Fragmentation: Electron ionization (EI) is a high-energy technique that will likely cause the molecule to fragment. Common fragmentation pathways include the loss of the chlorine atom, the chloromethyl group, or cleavage at the ether linkage.

Experimental Protocol for GC-MS Data Acquisition

Caption: Workflow for GC-MS data acquisition and analysis.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 10-100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[2] Transfer the solution to a 2 mL autosampler vial.

-

GC Method: Inject 1 µL of the sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar DB-5). Use a temperature program to separate the compound from any impurities. A typical program might start at 50°C and ramp to 280°C.[3]

-

MS Method: The eluent from the GC is introduced into the mass spectrometer. Use electron ionization (EI) at 70 eV. Scan a mass range that includes the expected molecular weight (e.g., m/z 50-400).

-

Data Analysis: Identify the chromatographic peak corresponding to the target compound. Extract the mass spectrum from this peak. Analyze the spectrum to identify the molecular ion and major fragment ions.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds. It is an excellent tool for identifying the functional groups present in a molecule.

Predicted IR Absorption Bands

Table 5: Predicted Characteristic IR Peaks

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| 3100-3000 | C-H stretch | Aromatic |

| 2960-2850 | C-H stretch | Aliphatic (CH₂) |

| 1600-1450 | C=C stretch | Aromatic rings |

| 1300-1100 | C-O stretch | Aryl ether |

| 1350-1150 | C-F stretch | Trifluoromethyl |

| 800-600 | C-Cl stretch | Alkyl halide |

Causality behind Predictions:

-

The spectrum will be dominated by absorptions from the aromatic rings and the various C-H, C-O, C-F, and C-Cl bonds. The presence of strong bands in the 1350-1150 cm⁻¹ region will be a key indicator of the trifluoromethyl group. The C-O stretch of the aryl ether will also be a prominent feature.

Experimental Protocol for FTIR Data Acquisition

Caption: Workflow for FTIR data acquisition of a liquid sample.

Step-by-Step Methodology:

-

Sample Preparation (for a liquid): Place one to two drops of the neat liquid sample onto the surface of a salt plate (e.g., KBr or NaCl).[4] Place a second salt plate on top to create a thin film.

-

Data Acquisition: Place the salt plates into the sample holder of the FTIR spectrometer. Collect a background spectrum of air. Then, collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Identify the major absorption bands and correlate them with the expected functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. It is particularly useful for analyzing compounds with conjugated systems.

Predicted UV-Vis Absorption

Table 6: Predicted UV-Vis Absorption Maxima (λ_max)

| Solvent | Predicted λ_max (nm) | Associated Electronic Transition |

| Ethanol or Hexane | ~220-230 and ~260-280 | π → π* |

Causality behind Predictions:

-

The phenoxy and trifluoromethylpyridine moieties are both chromophores that will absorb UV radiation. The conjugation within the aromatic rings will lead to π → π* transitions. We can expect to see at least two primary absorption bands corresponding to these transitions. The exact position and intensity of these bands can be influenced by the solvent used.[5][6]

Experimental Protocol for UV-Vis Data Acquisition

Caption: Workflow for UV-Vis data acquisition and analysis.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol or hexane). Perform serial dilutions to obtain a final concentration that gives a maximum absorbance between 0.1 and 1.0. This is typically in the 10⁻⁴ to 10⁻⁵ M range.

-

Data Acquisition: Use a dual-beam UV-Vis spectrophotometer.[7] Fill one quartz cuvette with the pure solvent to be used as a reference and another with the sample solution. Place the cuvettes in the appropriate holders.

-

Spectral Measurement: Record a baseline with the solvent-filled cuvette. Then, scan the sample over the desired wavelength range (e.g., 200-400 nm).

-

Data Analysis: The resulting spectrum will show absorbance as a function of wavelength. Identify the λ_max values. If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εbc).[7]

Conclusion

The comprehensive spectroscopic analysis of a novel compound such as this compound is a critical step in its research and development lifecycle. By employing a combination of NMR, MS, IR, and UV-Vis spectroscopy, a complete structural picture can be assembled. This guide provides a robust framework of predicted spectral data and validated experimental protocols to facilitate this process. The true value of this document lies not just in the predicted values, but in the understanding of the methodologies and the rationale behind the expected spectral features, empowering researchers to confidently characterize this and other new chemical entities.

References

-

U.S. National Library of Medicine. "PubChem Compound Summary for CID 92342, 2-Chloro-5-(trifluoromethyl)pyridine." PubChem, [Link]. Accessed January 26, 2026.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

-

Technology Networks. "UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications." Technology Networks, [Link]. Accessed January 26, 2026.

-

LibreTexts. "An Introduction to Mass Spectrometry." Chemistry LibreTexts, [Link]. Accessed January 26, 2026.

- Zhu, X. M., Cai, Z. S., Zhang, H. H., & Sun, M. Z. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 25(18), 10343–10345.

-

MDPI. "A Novel Sample Preparation Method for GC-MS Analysis of Volatile Organic Compounds in Whole Blood for Veterinary Use." MDPI, [Link]. Accessed January 26, 2026.

-

European Journal of Engineering and Technology Research. "UV-Visible Spectrophotometric Method and Validation of Organic Compounds." EJETR, [Link]. Accessed January 26, 2026.

-

Agilent Technologies. "The Basics of UV-Vis Spectrophotometry." Agilent, [Link]. Accessed January 26, 2026.

-

ResearchGate. "UV/Vis Spectrophotometry - Fundamentals and Applications." ResearchGate, [Link]. Accessed January 26, 2026.

-

University of Northern Illinois. "Sample preparation for FT-IR." NIU, [Link]. Accessed January 26, 2026.

-

University of California, Santa Barbara. "Sample Preparation Guidelines for GC-MS." UCSB, [Link]. Accessed January 26, 2026.

-

J. Chem. Ed. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Chem. Ed., [Link]. Accessed January 26, 2026.

-

ResearchGate. "UV-spectrum of pyridine." ResearchGate, [Link]. Accessed January 26, 2026.

- Shrader, S. R. (2003). Introductory Mass Spectrometry. Allyn and Bacon.

- Hendry, W. (2023). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Journal of Analytical and Bioanalytical Techniques, 14(3).

- Bousmaha, M. (2020). An Introduction to Mass Spectrometry.

-

Polymer Chemistry Characterization Lab. "Sample Preparation – FT-IR/ATR." Virginia Tech, [Link]. Accessed January 26, 2026.

Sources

The Trifluoromethylpyridine Scaffold: A Cornerstone of Modern Bioactive Compound Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

The strategic incorporation of the trifluoromethylpyridine (TFMP) moiety has become a highly successful strategy in the discovery and development of novel bioactive molecules across the pharmaceutical and agrochemical industries. The unique physicochemical properties imparted by the trifluoromethyl group, combined with the versatile chemistry of the pyridine ring, have led to a plethora of compounds with enhanced biological activity, metabolic stability, and target affinity. This guide provides a comprehensive technical overview of the diverse biological activities of TFMP derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental rationale behind their design and evaluation. We will explore key therapeutic and agrochemical applications, supported by detailed protocols and visual workflows, to offer field-proven insights for professionals engaged in chemical biology and drug discovery.

The Physicochemical Advantage of the Trifluoromethylpyridine Moiety

The prevalence of the trifluoromethyl group (–CF3) in modern chemical biology is no coincidence. Its introduction onto a pyridine ring creates a scaffold with a unique confluence of properties that medicinal and agricultural chemists have expertly leveraged.[1][2]

-

Enhanced Lipophilicity: The –CF3 group significantly increases the lipophilicity of the parent molecule.[3] This property is crucial for improving a compound's ability to cross biological membranes, such as the cell membrane or the blood-brain barrier, thereby enhancing its bioavailability and efficacy.[3]

-

Metabolic Stability: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry. Consequently, the –CF3 group is highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. This increased metabolic stability prolongs the half-life of the drug or agrochemical in the target organism, leading to a more durable therapeutic or protective effect.[3]

-

Modulation of Electronic Properties: The strong electron-withdrawing nature of the –CF3 group can significantly alter the electronic properties of the pyridine ring. This influences the pKa of the pyridine nitrogen and can impact the molecule's ability to form hydrogen bonds and interact with biological targets.[2][3] The electronegativity of the trifluoromethyl moiety on the pyridine ring can also trigger intramolecular reactions useful in synthesis and metabolism.[1]

-

Conformational Control and Binding Affinity: The steric bulk of the –CF3 group can influence the preferred conformation of a molecule, locking it into a bioactive conformation that enhances its binding affinity to a target protein or enzyme.[2][3]

The interplay of these properties makes the TFMP scaffold a privileged structure in the design of bioactive compounds.[1][2]

Diverse Biological Activities of Trifluoromethylpyridine Derivatives

TFMP derivatives have demonstrated a remarkably broad spectrum of biological activities, leading to the successful commercialization of numerous products in both the pharmaceutical and agrochemical sectors.[1]

Agrochemical Applications

The majority of current applications for TFMP derivatives are in crop protection.[1] Over 20 TFMP-containing agrochemicals have received ISO common names, highlighting their importance in this field.[1]

-

Herbicidal Activity: TFMP-containing herbicides target various biochemical pathways in weeds.

-

ACCase Inhibitors: Fluazifop-butyl was the first herbicide with a TFMP substructure to be commercialized. It functions by inhibiting acetyl-CoA carboxylase (ACCase), an essential enzyme in fatty acid synthesis in grasses.[1]

-

ALS Inhibitors: Flazasulfuron and Pyroxsulam are sulfonylurea and triazolopyrimidine herbicides, respectively, that inhibit acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids.[1] The TFMP moiety in these molecules contributes to their efficacy and selectivity.[1]

-

Microtubule Assembly Inhibitors: Dithiopyr and thiazopyr are pre-emergence herbicides that disrupt root growth by inhibiting microtubule assembly during cell division.[1]

-

PPO Inhibitors: Certain phenylpyridine derivatives containing a TFMP group have shown excellent inhibitory activity against the protoporphyrinogen oxidase (PPO) enzyme.[4]

-

-

Insecticidal Activity: TFMP derivatives are effective against a wide range of insect pests.

-

Insect Growth Regulators (IGRs): Chlorfluazuron, a benzoylurea-type IGR, inhibits chitin biosynthesis, which is crucial for the larval development of insects like Lepidoptera, Diptera, and Orthoptera.[1]

-

Nicotinic Acetylcholine Receptor (nAChR) Modulators: Sulfoxaflor is an insecticide that acts on the nicotinic acetylcholine receptors of sap-feeding insects. The 6-(trifluoromethyl)pyridine moiety was identified as the optimal substructure for its potent insecticidal activity.[1]

-

Other Mechanisms: Flonicamid, another TFMP-containing insecticide, is effective against aphids through a novel mechanism of action.[1] Researchers have also developed 1,3,4-oxadiazole derivatives with a TFMP fragment that show high insecticidal activity against Plutella xylostella and Helicoverpa armigera.[2]

-

-

Fungicidal and Nematicidal Activity:

-

Succinate Dehydrogenase Inhibitors (SDHIs): Fluopyram is a broad-spectrum fungicide and nematicide that contains a TFMP moiety. It acts by inhibiting succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain.[2] The TFMP group is thought to enhance binding to the Q site of the SDH enzyme.[2]

-

Other Antifungal Mechanisms: Other TFMP derivatives have been shown to exert antifungal effects by altering cell membrane permeability and inducing the production of reactive oxygen species.[2]

-

-

Antiviral Activity and Plant Activators:

-

Recent research has focused on the development of TFMP derivatives as plant activators that can induce a plant's own defense mechanisms against viral pathogens like Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV).[5] Some novel trifluoromethyl pyridine piperazine derivatives have shown more potent protective activity against TMV and CMV than the commercial agent ningnanmycin.[5] These compounds can enhance the activities of defense enzymes such as superoxide dismutase (SOD), polyphenol oxidase (PPO), and phenylalanine ammonia-lyase (PAL), and activate the phenylpropanoid biosynthesis pathway.[5]

-

Pharmaceutical Applications

The success of TFMP derivatives in agrochemicals has been mirrored in the pharmaceutical industry, with several approved drugs and numerous clinical candidates incorporating this key scaffold.[1][6]

-

Anti-HIV Agents: Tipranavir is a non-peptidic protease inhibitor used in the treatment of multidrug-resistant HIV.[6] The trifluoromethyl-2-pyridyl moiety plays a crucial role in its interaction with the S3 subsite of the HIV protease enzyme.[6]

-

Kinase Inhibitors for Oncology: The TFMP scaffold is present in several kinase inhibitors developed for cancer therapy.

-

Pexidartinib: An inhibitor of the colony-stimulating factor 1 receptor (CSF1R) kinase, used for the treatment of tenosynovial giant cell tumor.[6]

-

Derivatives of 4-Amino-2-chloro-6-(trifluoromethyl)pyridine have been explored as potential anticancer agents that can inhibit specific kinases involved in cancer cell proliferation.[3]

-

-

Inhibitors of Metabolic Enzymes: Enasidenib is an orally available small molecule inhibitor of mutated isocitrate dehydrogenase 2 (IDH2), used to treat acute myeloid leukemia.[6]

-

Antidepressants: While not a pyridine derivative, the well-known antidepressant fluoxetine contains a trifluoromethylphenyl group, demonstrating the broader utility of the trifluoromethyl moiety in modulating interactions with neurological targets like the serotonin reuptake transporter.[6][7]

-

Antibacterial and Antituberculosis Agents:

-

The lipophilicity conferred by the trifluoromethyl group can enhance membrane penetration, potentially leading to increased efficacy against challenging bacterial strains like MRSA.[3]

-

Pretomanid, which contains a trifluoromethyl-substituted moiety, was approved for treating drug-resistant tuberculosis.[6]

-

Structure-Activity Relationship (SAR) Insights

The biological activity of TFMP derivatives is highly dependent on the substitution pattern on both the pyridine ring and other parts of the molecule.

-

Position of the –CF3 Group: The location of the trifluoromethyl group on the pyridine ring (alpha, beta, or gamma) can significantly impact biological activity and selectivity.[1]

-

Substituents on the Pyridine Ring: The nature and position of other substituents on the pyridine ring can fine-tune the electronic and steric properties of the molecule, influencing its interaction with the target. For example, in a series of herbicidal sulfonamide derivatives, N-methyl groups were found to be more active than a free NH group.[2]

-

Linker and Peripheral Groups: The linker connecting the TFMP moiety to other parts of the molecule and the nature of those peripheral groups are critical for activity. In insecticidal 1,3,4-oxadiazole derivatives, installing an appropriate electron-withdrawing group at the 4-position of a connected benzene ring was beneficial for insecticidal activity.[2]

Experimental Workflows and Protocols

The discovery and development of novel TFMP derivatives rely on a series of well-defined experimental workflows.

Synthesis of Trifluoromethylpyridine Derivatives

Several synthetic strategies are employed to generate TFMP derivatives.

-

Building Block Approach: A common method involves the cyclocondensation of a trifluoromethyl-containing building block, such as ethyl 4,4,4-trifluoro-3-oxobutanoate, with other reagents to construct the pyridine ring.[1]

-

Fluorination of Precursors: Another approach is the chlorine/fluorine exchange reaction on a trichloromethylpyridine precursor.[1]

-

Direct Trifluoromethylation: Direct introduction of a –CF3 group onto a pre-existing pyridine ring can be achieved using trifluoromethylating agents.[1]

A generalized workflow for the synthesis and evaluation of TFMP derivatives is depicted below.

Caption: A generalized workflow for the discovery of bioactive trifluoromethylpyridine derivatives.

Protocol: In Vitro Antifungal Activity Assay

This protocol describes a typical method for evaluating the in vitro antifungal activity of synthesized TFMP derivatives against a plant pathogenic fungus.

Objective: To determine the half-maximal effective concentration (EC50) of test compounds against a target fungus.

Materials:

-

Synthesized TFMP derivatives

-

Commercial fungicide (e.g., Azoxystrobin) as a positive control

-

Dimethyl sulfoxide (DMSO)

-

Potato Dextrose Agar (PDA) medium

-

Target fungus (e.g., Rhizoctonia solani)

-

Sterile petri dishes (9 cm)

-

Sterile pipette tips and tubes

-

Incubator

Procedure:

-

Stock Solution Preparation: Prepare stock solutions of the test compounds and the positive control in DMSO at a concentration of 10 mg/mL.

-

Medium Preparation: Prepare PDA medium according to the manufacturer's instructions and autoclave. Cool the medium to 50-60 °C in a water bath.

-

Dosing the Medium: Add appropriate volumes of the stock solutions to the molten PDA to achieve a series of final concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL). A DMSO-only plate serves as the negative control. Mix thoroughly by swirling and pour the medium into sterile petri dishes.

-

Inoculation: Once the agar has solidified, place a 5 mm mycelial disc, taken from the edge of an actively growing culture of the target fungus, in the center of each plate.

-

Incubation: Seal the plates with paraffin film and incubate them at 25 ± 1 °C in the dark.

-

Data Collection: When the fungal growth in the negative control plate has reached the edge of the dish, measure the diameter of the fungal colony on all plates in two perpendicular directions.

-

Calculation: Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] × 100 where dc is the average diameter of the fungal colony in the negative control, and dt is the average diameter of the fungal colony in the treated plate.

-

EC50 Determination: Use a statistical software package to perform a probit analysis of the inhibition percentages versus the log of the compound concentrations to determine the EC50 value.

Quantitative Data Summary

The following tables summarize the biological activities of representative TFMP derivatives from the literature.

Table 1: Antifungal and Nematicidal Activity of TFMP Derivatives

| Compound | Target Organism | Activity Metric | Value | Reference |

| Fluopyram | Pythium aphanidermatum | EC50 | 19.10 mg/L | [2] |

| Compound 39 | Pythium aphanidermatum | EC50 | 9.93 mg/L | [2] |

| Compound 36 | Sclerotinia sclerotiorum | EC50 | 0.41 µg/mL | [2] |

| Compound 37 | Sclerotinia sclerotiorum | EC50 | 0.55 µg/mL | [2] |

| Compound 5u | Rhizoctonia solani | EC50 | 26.0 µg/mL |

Table 2: Antiviral Activity of TFMP Derivatives against TMV

| Compound | Activity Type | EC50 (µg/mL) | Reference |

| Ningnanmycin | Protection | 50.2 | [5] |

| Compound A16 | Protection | 18.4 | [5] |

| Compound 5j | Curative | 126.4 | |

| Compound 5m | Protection | 103.4 |

Table 3: Herbicidal Activity of TFMP Derivatives

| Compound | Target Weed | Activity Metric | Value (g a.i./hm²) | Reference |

| Fomesafen | Abutilon theophrasti | ED50 | 36.39 | [4] |

| Compound 7a | Abutilon theophrasti | ED50 | 13.32 | [4] |

| Fomesafen | Amaranthus retroflexus | ED50 | 10.09 | [4] |

| Compound 7a | Amaranthus retroflexus | ED50 | 5.48 | [4] |

Conclusion and Future Perspectives

The trifluoromethylpyridine scaffold has proven to be an exceptionally fruitful starting point for the discovery of new drugs and agrochemicals.[1][2] The unique combination of physicochemical properties conferred by the TFMP moiety continues to provide solutions to challenges in bioavailability, metabolic stability, and target potency.[3] Future research will likely focus on several key areas:

-

Novel Mechanisms of Action: Exploring new biological targets for TFMP derivatives to overcome resistance issues, particularly in the agrochemical sector.

-

Precision Targeting: Designing highly selective TFMP-based compounds for pharmaceutical applications, such as isoform-specific kinase inhibitors, to minimize off-target effects.

-

Green Chemistry: Developing more sustainable and efficient synthetic routes to access complex TFMP derivatives.[8]

The versatility and proven success of trifluoromethylpyridine derivatives ensure that this chemical scaffold will remain a central focus of research and development in the life sciences for the foreseeable future.

References

-

Title: Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients Source: PubMed Central URL: [Link]

-

Title: Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides Source: Journal of Agricultural and Food Chemistry - ACS Publications URL: [Link]

-

Title: FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years Source: MDPI URL: [Link]

-

Title: The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

-

Title: Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives Source: Arabian Journal of Chemistry URL: [Link]

-

Title: Novel trifluoromethylpyridine piperazine derivatives as potential plant activators Source: PMC - NIH URL: [Link]

-

Title: (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years Source: ResearchGate URL: [Link]

-

Title: Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity Source: MDPI URL: [Link]

-

Title: Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties Source: RSC Publishing URL: [Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. Novel trifluoromethylpyridine piperazine derivatives as potential plant activators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07301F [pubs.rsc.org]

2-(3-(Chloromethyl)phenoxy)-5-(trifluoromethyl)pyridine structural analysis

An In-depth Technical Guide to the Structural Analysis of 2-(3-(Chloromethyl)phenoxy)-5-(trifluoromethyl)pyridine

Foreword: The Imperative of Structural Certainty

In the realms of drug discovery and agrochemical development, the unambiguous structural elucidation of a novel chemical entity is the bedrock upon which all subsequent research is built. The molecule this compound represents a confluence of functionalities—a trifluoromethylated pyridine core, a phenoxy linker, and a reactive chloromethyl group—each contributing to a unique physicochemical and potentially biological profile. This guide provides a comprehensive, multi-technique approach to its structural analysis, grounded in fundamental principles and field-proven methodologies. We will move beyond rote procedural descriptions to explore the causal logic behind our analytical choices, ensuring a self-validating and robust characterization.

Chapter 1: Foundational Analysis & Synthesis Considerations

Before embarking on sophisticated structural analysis, the purity of the analyte must be ascertained. The synthesis of the target compound likely involves the nucleophilic aromatic substitution of a dihalopyridine with a substituted phenol. A plausible route begins with 2,3-dichloro-5-(trifluoromethyl)pyridine, a common intermediate in the agrochemical industry.[1][2][3]

Plausible Synthetic Route:

The choice of a strong, non-nucleophilic base (e.g., NaH or K₂CO₃) and an appropriate aprotic polar solvent (e.g., DMF or DMSO) is critical to drive the reaction to completion while minimizing side products. Post-synthesis, purification via column chromatography is standard. The initial confirmation of a successful reaction and purification is typically achieved through Thin Layer Chromatography (TLC) and melting point analysis, providing the first layer of evidence before committing to more resource-intensive techniques.

Chapter 2: Spectroscopic Characterization: A Multi-Faceted Approach

Spectroscopy provides a detailed, non-destructive view of the molecule's electronic and vibrational framework. We employ a suite of techniques—NMR, Mass Spectrometry, and Infrared Spectroscopy—to assemble a cohesive structural picture.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential.[6]

Rationale for Experimental Design: The choice of a deuterated solvent is critical; Chloroform-d (CDCl₃) is a suitable first choice due to its excellent solubilizing power for moderately polar organic compounds.[7][8] Tetramethylsilane (TMS) will serve as the internal standard for ¹H and ¹³C spectra.

¹H NMR Spectroscopy: Mapping the Protons

The ¹H NMR spectrum will provide information on the number of distinct proton environments, their electronic surroundings, and their proximity to neighboring protons.

Step-by-Step Protocol: ¹H NMR Acquisition

-

Sample Preparation: Accurately weigh ~5-10 mg of the purified compound and dissolve it in ~0.6 mL of CDCl₃ in a clean, dry NMR tube.

-

Instrument Setup: Place the sample in the NMR spectrometer. The instrument is typically a 400 or 500 MHz spectrometer.

-

Data Acquisition: Acquire the spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals. Calibrate the chemical shift scale to the residual solvent peak or TMS (0.00 ppm).

Expected ¹H NMR Data & Interpretation

| Label | Approx. δ (ppm) | Multiplicity | Integration | Rationale |

| Hₐ | 4.60 | Singlet (s) | 2H | Protons on the benzylic carbon (CH₂Cl). The singlet indicates no adjacent protons. The downfield shift is due to the adjacent electronegative chlorine atom. |

| Hₑ | 7.00 - 7.20 | Multiplet (m) | 3H | Aromatic protons on the phenoxy ring (positions 4', 5', 6'). Their specific shifts and couplings are complex due to meta and para relationships. |

| Hf | 7.35 - 7.45 | Triplet (t) | 1H | Aromatic proton on the phenoxy ring (position 2'). |

| Hc | 7.80 - 7.90 | Doublet of doublets (dd) | 1H | Pyridine proton at C4. Coupled to both Hբ and HᏧ. |

| HᏧ | 8.30 | Doublet (d) | 1H | Pyridine proton at C6. Coupled to Hc. The strong deshielding is characteristic of a proton alpha to the pyridine nitrogen. |

| Hբ | 8.50 | Doublet (d) | 1H | Pyridine proton at C3. Coupled to Hc. Deshielded by the electron-withdrawing trifluoromethyl group. |

¹³C NMR Spectroscopy: The Carbon Skeleton

This technique reveals the number of unique carbon environments. The presence of the highly electronegative fluorine atoms in the CF₃ group has a profound and predictable effect.

Expected ¹³C NMR Data

| Approx. δ (ppm) | Multiplicity (¹⁹F coupling) | Assignment |

| 45.1 | Singlet (s) | CH₂Cl |

| 118 - 131 | Multiple singlets | Aromatic CH carbons of the phenoxy ring |

| ~122.5 | Quartet (q, ¹JCF ≈ 272 Hz) | CF₃ |

| ~135.0 | Quartet (q, ²JCF ≈ 34 Hz) | C5 (Pyridine) |

| 138.8 | Singlet (s) | C1' (Phenoxy) |

| 140.1 | Singlet (s) | C3' (Phenoxy) |

| ~145.2 | Quartet (q, ³JCF ≈ 4 Hz) | C4 (Pyridine) |

| 148.9 | Singlet (s) | C6 (Pyridine) |

| 154.2 | Singlet (s) | C2' (Phenoxy) |

| 162.5 | Singlet (s) | C2 (Pyridine) |

Causality: The large one-bond coupling constant (¹JCF) for the CF₃ carbon results in a distinct quartet, a hallmark of this group. The coupling extends to the attached pyridine carbon (C5) and even to the C4 carbon, providing definitive evidence of the trifluoromethyl group's position.

¹⁹F NMR Spectroscopy: The Fluorine Signature

This is a simple but crucial experiment for any fluorine-containing compound.

Expected ¹⁹F NMR Data A single, sharp signal is expected around -60 to -65 ppm (relative to CFCl₃). This confirms the presence of a single trifluoromethyl environment and the absence of other fluorinated species.

Mass Spectrometry (MS)

MS provides the molecular weight and invaluable information about the molecule's fragmentation pattern, which acts as a structural fingerprint.[9]

Rationale for Experimental Design: Electron Ionization (EI) is a robust choice as it induces reproducible fragmentation. The key signature to look for is the isotopic pattern of chlorine. Natural chlorine consists of two major isotopes: ³⁵Cl (75.8%) and ³⁷Cl (24.2%), in an approximate 3:1 ratio.[10] This means any fragment containing one chlorine atom will appear as a pair of peaks (M and M+2) with a 3:1 intensity ratio.[11][12]

Step-by-Step Protocol: GC-MS Acquisition

-

Sample Preparation: Prepare a dilute solution (~100 ppm) of the compound in a volatile solvent like dichloromethane or ethyl acetate.

-

Injection: Inject a small volume (e.g., 1 µL) into the Gas Chromatograph (GC) coupled to the Mass Spectrometer (MS). The GC will separate the analyte from any minor impurities.

-

Ionization: As the compound elutes from the GC column, it enters the ion source where it is bombarded with high-energy electrons (typically 70 eV).

-

Analysis: The resulting charged fragments are separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

-

Detection: The detector records the abundance of each ion, generating the mass spectrum.

Expected Mass Spectrum Data & Interpretation

| m/z Value | Proposed Fragment Identity | Key Features |

| 299/301 | [M]⁺˙ (Molecular Ion) | Crucial for MW confirmation. Shows the characteristic 3:1 isotopic pattern for one chlorine atom. |

| 264 | [M - Cl]⁺ | Loss of the chlorine radical. |

| 250/252 | [M - CH₂Cl]⁺ | Loss of the chloromethyl radical. |

| 172 | [C₇H₆ClO]⁺ | Fragment corresponding to the chloromethyl-phenoxy moiety. Shows a 3:1 isotopic pattern. |

| 145 | [C₅H₃NF₃]⁺ | Fragment corresponding to the trifluoromethyl-pyridinyl moiety. |

| 69 | [CF₃]⁺ | A very common and stable fragment for trifluoromethyl-containing compounds. |

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of the molecule's functional groups. It is an excellent confirmatory technique.[13]

Step-by-Step Protocol: ATR-FTIR

-

Sample Preparation: Place a small amount of the solid purified compound directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-600 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal is automatically subtracted.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H Stretch | Aromatic (Pyridine & Phenyl) |

| 1600 - 1450 | C=C & C=N Stretch | Aromatic Rings |

| 1350 - 1150 | C-F Stretch | Strong, characteristic bands for CF₃ |

| 1250 - 1200 | C-O-C Asymmetric Stretch | Aryl Ether |

| 800 - 700 | C-Cl Stretch | Alkyl Halide (CH₂Cl) |

Chapter 3: Definitive Structural Confirmation: X-ray Crystallography

While the combination of spectroscopic methods provides overwhelming evidence for the proposed structure, single-crystal X-ray diffraction provides the ultimate, unambiguous proof.[14][15] It reveals the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and intermolecular packing in the solid state.[16][17]

Step-by-Step Protocol: X-ray Crystallography

-

Crystal Growth (The Critical Step): Grow single crystals of suitable size and quality. This is often the most challenging part. A common method is slow evaporation of a solution of the compound in a solvent system like ethanol/water or hexane/ethyl acetate.

-

Crystal Mounting: Select a high-quality crystal under a microscope and mount it on a goniometer head.[15]

-

Data Collection: Place the crystal in an X-ray diffractometer. A stream of cold nitrogen (e.g., 100 K) is used to minimize thermal vibrations. Diffraction data are collected as the crystal is rotated in the X-ray beam.[15]

-

Structure Solution and Refinement: The diffraction pattern is processed to determine the unit cell dimensions and the electron density map. From this map, atomic positions are determined (structure solution) and then optimized to best fit the experimental data (refinement).

Chapter 4: Integrated Analysis Workflow

The power of this multi-technique approach lies in its self-validating nature. Each piece of data corroborates the others, building an unshakeable structural assignment.

Caption: Workflow for structural elucidation.

This integrated workflow ensures that the molecular formula from MS is consistent with the proton and carbon count from NMR, and the functional groups identified by IR are present in the final structure determined by NMR and confirmed by X-ray crystallography.

Caption: Correlation of molecular fragments to analytical signatures.

Conclusion

The structural analysis of this compound is a systematic process of evidence accumulation. Through the logical application of NMR, MS, and IR spectroscopy, a detailed and self-consistent structural hypothesis can be constructed. Each technique provides a unique and complementary piece of the puzzle: NMR defines the C-H framework, MS confirms the molecular weight and key cleavages, and IR identifies the functional groups present. For absolute certainty, single-crystal X-ray diffraction serves as the final arbiter, providing an indisputable 3D model of the molecule. This rigorous, multi-faceted approach ensures the scientific integrity required for advancing compounds in research and development pipelines.

References

- Google Patents. (2014). WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.

-

PubChem. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine. Retrieved from [Link]

-

Pipzine Chemicals. (2026). 2-Methoxy-3-chloro-5-(trifluoromethyl)pyridine Supplier China. Retrieved from [Link]

-

ResearchGate. (2015). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

- Google Patents. (1987). US4650875A - Preparation of (trifluoromethyl)pyridines.

-

National Institutes of Health (NIH). (2020). Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. Retrieved from [Link]

-

National Institutes of Health (NIH). (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]

-

Spectroscopy Online. (2023). Halogenated Organic Compounds. Retrieved from [Link]

-

JSciMed Central. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). Retrieved from [Link]

-

National Institutes of Health (NIH). (2018). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors. Retrieved from [Link]

- Google Patents. (2016). CN104557683B - The preparation method of 2,3-bis-chloro-5-trifluoromethylpyridines.

-

ResearchGate. (2008). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

-

IOPscience. (2021). Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

-

ACS Publications. (2022). Pd/Tl Bimetal-Catalyzed C3(5)–H Activation of Pyridine Derivatives. Retrieved from [Link]

-

STM Journals. (2023). Synthesis, Characterization and Evaluation of Pyridine derivatives. Retrieved from [Link]

-

Asian Journal of Chemistry. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Retrieved from [Link]

-

The Royal Society of Chemistry. (2016). Supporting Information for [Paper Title]. Retrieved from [Link]

-

MDPI. (2021). RETRACTED: Synthesis and Characterization of Pyridine-Grafted Copolymers. Retrieved from [Link]

-

MDPI. (2021). Synthesis, X-ray, Hirshfeld, and AIM Studies on Zn(II) and Cd(II) Complexes with Pyridine Ligands. Retrieved from [Link]

-

European Patent Office. (1984). EP 0110690 A1 - Preparation of \trifluoromethyl\pyridines. Retrieved from [Link]

-

ResearchGate. (2015). Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl) pyridine. Retrieved from [Link]

-